2,2,2-Trifluoro-n'-hydroxyethanimidamide
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis
The deliberate incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and development. nbinno.com The unique properties of the fluorine atom and fluorinated groups, such as the trifluoromethyl (−CF₃) group, can profoundly influence a molecule's biological and chemical characteristics. nih.gov Approximately 20% of all commercial pharmaceuticals are fluorinated compounds, a testament to the impact of this chemical modification. nih.govnih.gov
The strategic substitution of hydrogen or other functional groups with fluorine can lead to significant improvements in a compound's profile:
Metabolic Stability : The carbon-fluorine (C-F) bond is the strongest single bond that carbon can form, which often increases the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nbinno.comnih.gov
Bioavailability and Lipophilicity : Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance absorption and membrane permeability. nbinno.comnih.gov The trifluoromethyl group, in particular, is often used to adjust these properties. wikipedia.org
Binding Affinity : As the most electronegative element, fluorine alters the electronic properties of a molecule. nih.gov This can change the acidity or basicity (pKa) of nearby functional groups, potentially leading to stronger and more selective binding to biological targets. nbinno.comwikipedia.org
Bioisosterism : The trifluoromethyl group is frequently employed as a bioisostere, replacing a methyl (−CH₃) or chloro (−Cl) group. wikipedia.org This substitution can maintain or improve biological activity while favorably modifying steric and electronic properties. wikipedia.org
This approach has led to the development of numerous successful drugs containing trifluoromethyl groups, including the antidepressant fluoxetine and the anti-inflammatory drug celecoxib. wikipedia.org The growing interest in fluorinated compounds continues to drive the development of new synthetic methods and fluorinated building blocks. nih.govrsc.org
Overview of Hydroxyethanimidamide Derivatives and their Structural Peculiarities
Hydroxyethanimidamide derivatives, also known as acetamidoximes, are a class of organic compounds characterized by the RC(=NOH)NH₂ functional group. nih.govnih.gov The parent compound, N'-hydroxyethanimidamide, possesses a simple methyl group attached to the core amidoxime (B1450833) structure. nih.gov
The structural peculiarity of these derivatives lies in the amidoxime moiety, which combines features of both an amide and an oxime. This dual nature makes them valuable precursors in organic synthesis, particularly for the construction of various nitrogen- and oxygen-containing heterocyclic rings. N-Hydroxyacetamidine is recognized as a useful research chemical for preparing amidoximes and related compounds. chemicalbook.com The synthesis of these compounds often involves the reaction of a nitrile with hydroxylamine (B1172632) or its salts. chemicalbook.com
Unique Structural Features and Chemical Modifiers of 2,2,2-Trifluoro-N'-hydroxyethanimidamide
The structure of this compound is distinguished by the presence of a trifluoromethyl (−CF₃) group in place of the methyl group found in the parent N'-hydroxyethanimidamide. This substitution is the key chemical modifier that imparts unique properties to the molecule.
The primary structural features are:
An ethanimidamide core.
A trifluoromethyl group at the 2-position, which is a potent electron-withdrawing group. wikipedia.org
A hydroxyl group attached to the imine nitrogen, characteristic of an oxime.
The strong electronegativity of the trifluoromethyl group significantly influences the electronic distribution within the molecule, differentiating it from its non-fluorinated analogs. wikipedia.org This electronic pull can increase the acidity of the N'-hydroxy proton, affecting its reactivity. The synthesis of this compound generally involves the reaction of 2,2,2-trifluoroacetamide with hydroxylamine or a salt thereof.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₃F₃N₂O |
| Appearance | Colorless Liquid |
| Solubility | Readily soluble in water |
Data sourced from ChemBK.
Current Research Landscape and Emerging Areas of Exploration for this compound
Current research involving this compound primarily focuses on its application as a synthetic intermediate. Its bifunctional nature, combining the reactive amidoxime moiety with the influential trifluoromethyl group, makes it a valuable building block for creating more complex, fluorinated target molecules. nih.govtandfonline.com
Emerging areas of exploration for this compound include:
Synthesis of Fluorinated Heterocycles : The amidoxime group is a well-known precursor for various five- and six-membered heterocyclic rings. Researchers are exploring the use of this compound to synthesize novel heterocyclic systems bearing a trifluoromethyl group, which are of significant interest in medicinal chemistry.
Development of Novel Agrochemicals and Pharmaceuticals : Given that many active compounds in these fields are fluorinated, this compound serves as a key starting material. nih.govwikipedia.org For example, 2-amino-N-(2,2,2-trifluoroethyl) acetamide, a related structure, is a key intermediate in the synthesis of the veterinary insecticide fluralaner. chemicalbook.com
Pro-drug and Ligand Design : The N-hydroxy functionality can be a site for further chemical modification, allowing the compound to be incorporated into pro-drug strategies or to act as a ligand for metal catalysts in organic synthesis.
The exploration of this compound is part of a broader effort to develop efficient synthetic routes to novel organofluorine compounds that can be screened for valuable biological activities. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
4314-35-6 |
|---|---|
Molecular Formula |
C2H3F3N2O |
Molecular Weight |
128.05 g/mol |
IUPAC Name |
2,2,2-trifluoro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
InChI Key |
VGZWTKRISQVBRG-UHFFFAOYSA-N |
SMILES |
C(=NO)(C(F)(F)F)N |
Isomeric SMILES |
C(=N\O)(\C(F)(F)F)/N |
Canonical SMILES |
C(=NO)(C(F)(F)F)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,2,2 Trifluoro N Hydroxyethanimidamide and Its Derivatives
Established Synthetic Pathways for 2,2,2-Trifluoro-N'-hydroxyethanimidamide
The primary and most established method for synthesizing this compound involves the reaction of a nitrile precursor with hydroxylamine (B1172632). rsc.orgrsc.org This pathway is a direct and atom-economical approach to the amidoxime (B1450833) functional group.
The synthesis of this compound fundamentally relies on the selection of appropriate starting materials. The key precursors are trifluoroacetonitrile (B1584977) (CF₃CN) and hydroxylamine (NH₂OH). rsc.orgwikipedia.orgnih.gov Trifluoroacetonitrile itself can be prepared via the dehydration of trifluoroacetamide. wikipedia.org
The reaction between the nitrile and hydroxylamine, while direct, is often complicated by the formation of side products, particularly the corresponding amide. rsc.orgrsc.org This side reaction is especially prevalent with nitriles bearing strong electron-withdrawing groups, such as the trifluoromethyl group. rsc.org Reaction optimization is therefore crucial and focuses on solvent choice, temperature, and the use of additives or specialized reaction media to enhance selectivity. Studies have shown that conducting the reaction in specific ionic liquids can significantly suppress the formation of the amide byproduct, leading to a more efficient and selective synthesis of the desired amidoxime. rsc.org
Table 1: Precursors and Conditions for this compound Synthesis
| Precursor 1 | Precursor 2 | Common Solvents | Key Challenge | Optimization Strategy |
| Trifluoroacetonitrile | Hydroxylamine | Alcohols (e.g., Methanol) | Formation of amide byproducts rsc.orgrsc.org | Use of ionic liquids rsc.org |
| Trifluoroacetamide | Dehydrating Agent | Pyridine, Carbon tetrachloride | (Forms Trifluoroacetonitrile precursor) wikipedia.org | N/A |
The nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of trifluoroacetonitrile is the core of the reaction. The hydroxylamine itself is the primary reagent. units.it However, the reaction environment plays a critical role in directing the outcome. In conventional alcohol solvents, a significant portion of the reactants can be diverted to form amide impurities, which complicates purification and lowers the yield of this compound. rsc.orgrsc.org
Recent research has demonstrated that certain imidazolium, phosphonium, and quaternary ammonium-based ionic liquids can act as highly effective media for this transformation. rsc.org These ionic liquids are believed to modulate the reaction pathway, favoring the desired nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon, thereby minimizing the competing reaction that leads to the amide. This approach offers a more robust and selective procedure, affording the target amidoxime with higher purity and in greater yield. rsc.org
The purification of this compound is often challenging due to the presence of structurally similar amide byproducts. rsc.org Standard purification methods for fluorinated compounds, such as distillation and recrystallization, are employed. However, the efficiency of these methods can be limited when separating the amidoxime from its corresponding amide.
To circumvent these purification issues, an alternative, albeit longer, synthetic route can be employed. This method involves converting trifluoroacetonitrile into the corresponding trifluorothioacetamide first. The thioamide is then treated with hydroxylamine, a reaction that typically proceeds cleanly to the amidoxime, avoiding the problematic amide side-product formation and simplifying the isolation of the pure compound. rsc.org
Advanced Derivatization Strategies for this compound
The molecular structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary sites for functionalization are the N'-hydroxy group and the N-H bonds within the imidamide core.
The oxygen atom of the N'-hydroxy group is a key site for derivatization, most commonly through O-alkylation and O-acylation reactions. gcms.cz These modifications are used to introduce a variety of functional groups, altering the compound's physical and chemical properties.
O-Alkylation: This involves the introduction of an alkyl group onto the oxygen atom. While specific examples for this compound are not detailed in the provided context, general methodologies for O-alkylation of similar N-hydroxy compounds are well-established, often utilizing alkyl halides in the presence of a base. rsc.org
O-Acylation: The addition of an acyl group to the oxygen atom produces O-acyl amidoxime derivatives. This can be achieved using acylating agents such as acyl chlorides or anhydrides. Trifluoroacetylation, for instance, is a known reaction where a trifluoroacetyl group is transferred to a hydroxyl moiety. nih.gov
Table 2: Derivatization Strategies for the Hydroxy Group
| Reaction Type | Reagent Class | Functional Group Introduced |
| O-Alkylation | Alkyl Halides | Alkyl |
| O-Acylation | Acyl Chlorides, Anhydrides | Acyl |
The imidamide moiety, -C(=NH)NH(OH), contains two nitrogen atoms with attached hydrogens that are amenable to substitution. These N-H bonds can be targeted to introduce new substituents or to serve as handles for constructing larger, more complex molecules, particularly heterocyclic systems.
One common derivatization strategy for N-H bonds is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens on nitrogen and oxygen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comtcichemicals.com This process enhances volatility and thermal stability, which is particularly useful for analytical purposes like gas chromatography. sigmaaldrich.comsigmaaldrich.com Furthermore, the imidamide functional group is a valuable precursor in cyclization reactions. The inherent reactivity of the amidoxime unit allows it to react with various electrophiles to form five- or six-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.
Stereoselective and Regioselective Derivatization Approaches
The derivatization of this compound presents challenges and opportunities related to stereoselectivity and regioselectivity due to the presence of multiple reactive sites, including the nitrogen and oxygen atoms of the N'-hydroxy group and the amidine functionality.
Stereoselective Approaches: The introduction of chirality into derivatives of this compound is of significant interest for applications in medicinal chemistry. While direct asymmetric synthesis of the core structure is challenging, stereoselective derivatization of the pre-formed molecule is a common strategy.
Catalytic enantioselective methods, which have been successfully applied to the synthesis of other trifluoromethyl-containing compounds, offer a promising avenue. For instance, the use of chiral catalysts in reactions involving the N'-hydroxy group or the amidine nitrogen could lead to the formation of enantioenriched products. Research in the broader field of asymmetric synthesis of trifluoromethylated amines and amino acids has demonstrated the feasibility of creating stereogenic centers adjacent to a trifluoromethyl group with high enantioselectivity. nih.govdocumentsdelivered.comnih.gov Methodologies such as catalytic enantioselective isomerization of imines and phase-transfer-catalyzed aza-Michael reactions have proven effective for related substrates and could potentially be adapted for the derivatization of this compound. nih.govnih.gov
Regioselective Approaches: The presence of both nitrogen and oxygen atoms in the N'-hydroxyethanimidamide moiety makes regioselectivity a critical aspect of its derivatization. Alkylation and acylation reactions, for example, can occur at either the nitrogen or the oxygen atom, leading to N-substituted or O-substituted products, respectively.
Controlling the regioselectivity of these reactions is crucial for synthesizing specific target molecules. The choice of reagents, solvents, and reaction conditions plays a pivotal role in directing the outcome. For instance, in the alkylation of similar heterocyclic systems, the use of different bases and solvents has been shown to favor either N-alkylation or O-alkylation. Studies on the regioselective alkylation of other nitrogen-containing heterocycles have provided insights into the factors governing this selectivity, which can be applied to this compound. nih.govamanote.combeilstein-journals.orgnih.govresearchgate.net
For example, hard electrophiles are generally expected to react at the harder oxygen atom, while softer electrophiles would favor the softer nitrogen atom. Furthermore, the acidity of the N-H and O-H protons can be modulated by the reaction conditions, thereby influencing the site of deprotonation and subsequent reaction.
Development of Novel Synthetic Approaches and Methodological Advancements
Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives.
One of the primary and most direct routes to this compound involves the reaction of trifluoroacetonitrile with hydroxylamine. nih.govrsc.org This method is conceptually simple; however, optimizing reaction conditions to maximize yield and purity remains a key area of investigation.
Novel synthetic approaches often focus on one-pot procedures and the use of new reagents and catalysts. For example, the development of novel coupling reagents could facilitate the formation of the amidine bond under milder conditions. google.com Additionally, advancements in catalytic systems, including the use of organocatalysts and transition metal catalysts, are being explored to improve the efficiency and selectivity of the synthesis.
The synthesis of derivatives of this compound, such as N-2,2,2-trifluoroethylisatin ketimines, and their subsequent use in cycloaddition reactions highlights another innovative approach. nih.govnih.gov These ketimines act as versatile building blocks for the construction of complex heterocyclic scaffolds with potential biological activity. The diastereoselective nature of these cycloaddition reactions further underscores the potential for controlling stereochemistry in the derivatives of the target compound. nih.govrsc.orgnih.gov
Below is a table summarizing some of the key research findings in the synthesis and derivatization of trifluoromethyl-containing compounds relevant to this compound.
| Methodology | Substrate/Product Type | Key Findings | Potential Application to this compound |
| Catalytic Enantioselective Isomerization | Trifluoromethyl imines to chiral amines | High enantioselectivities achieved using chiral organic catalysts. nih.gov | Stereoselective derivatization of the amidine nitrogen. |
| Phase-Transfer Catalyzed Aza-Michael Reaction | Urea-linked α,β-unsaturated esters | Enantioselective synthesis of hydroquinazoline cores. nih.gov | Asymmetric addition reactions involving the N'-hydroxy group. |
| Regioselective N- vs. O-Alkylation | Pyrimidin-2(1H)-ones | Selectivity controlled by substituents and reaction conditions. nih.gov | Controlled synthesis of N- or O-substituted derivatives. |
| One-Pot Synthesis | 3-Trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime | Efficient synthesis via in situ generation of trifluoroacetonitrile oxide. | Derivatization of the N'-hydroxy group through cycloaddition. |
| Asymmetric [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines | Diastereoselective and enantioselective synthesis of spirooxindoles. nih.govnih.gov | Synthesis of complex chiral heterocyclic derivatives. |
Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoro N Hydroxyethanimidamide
Electronic Effects of Trifluoro Substitution on Reactivity
The presence of a trifluoromethyl (CF₃) group profoundly influences the electronic landscape of a molecule, which in turn dictates its reactivity. The CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). This effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds, drawing electron density away from the rest of the molecule.
This electron-withdrawing nature has several key consequences for the reactivity of 2,2,2-Trifluoro-N'-hydroxyethanimidamide:
Increased Acidity: The electron-withdrawing CF₃ group stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of the N'-hydroxy proton.
Enhanced Electrophilicity: The carbon atom of the imidamide functional group (C=N) becomes more electron-deficient and, consequently, more electrophilic.
Modification of Nucleophilicity: The nitrogen atoms of the imidamide and hydroxylamine (B1172632) moieties become less nucleophilic due to the delocalization of their lone pairs towards the electron-deficient carbon center.
A comparative look at the electronic properties of similar structures highlights the significant impact of trifluoro substitution.
| Compound Feature | Effect of Trifluoromethyl Group | Impact on Reactivity |
|---|---|---|
| Inductive Effect | Strongly electron-withdrawing (-I) | Increases electrophilicity of the imidamide carbon |
| Acidity of N-H/O-H | Increases | Facilitates deprotonation |
| Nucleophilicity of Nitrogen Atoms | Decreases | Reduces reactivity towards electrophiles |
Nucleophilic and Electrophilic Reactivity of this compound
The electronic perturbations caused by the trifluoromethyl group directly translate into a distinct nucleophilic and electrophilic reactivity profile for this compound.
Influence of Trifluoromethyl Group on Electrophilicity of Adjacent Carbons
The primary influence of the trifluoromethyl group on the reactivity of the adjacent imidamide carbon is a significant enhancement of its electrophilic character. The strong -I effect of the CF₃ group makes the carbon atom of the C=N double bond highly susceptible to attack by nucleophiles. This heightened electrophilicity is a cornerstone of the compound's reactivity, making it a valuable synthon in various chemical transformations.
Susceptibility to Nucleophilic Attack
Owing to the enhanced electrophilicity of the imidamide carbon, this compound readily undergoes nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can react at this position, leading to the formation of addition or substitution products. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the attacking nucleophile.
Hydrolysis Reactions of this compound
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction for understanding the stability and reactivity of this compound. The process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis
Proposed Mechanism for Acid-Catalyzed Hydrolysis:
Protonation of the imidamide nitrogen.
Nucleophilic attack by water on the imidamide carbon.
Proton transfer from the attacking water molecule.
Elimination of hydroxylamine.
Deprotonation to form trifluoroacetic acid.
Base-Catalyzed Hydrolysis
In the presence of a base, the hydrolysis mechanism is initiated by the attack of a hydroxide (B78521) ion on the electrophilic imidamide carbon. This addition forms a tetrahedral intermediate. Subsequent proton transfer and elimination of the hydroxylamine anion lead to the formation of trifluoroacetic acid, which is then deprotonated by the basic medium to form the trifluoroacetate (B77799) salt.
Proposed Mechanism for Base-Catalyzed Hydrolysis:
Nucleophilic attack by hydroxide ion on the imidamide carbon.
Formation of a tetrahedral intermediate.
Proton transfer from a water molecule to the nitrogen atom.
Elimination of the hydroxylamine anion.
Deprotonation of trifluoroacetic acid.
While detailed kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the general principles of amide and imidamide hydrolysis, coupled with the known electronic effects of the trifluoromethyl group, provide a solid framework for understanding its reactivity.
Condensation Reactions with Amines and Alcohols
Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. slideshare.net In the context of this compound, this would typically involve the reaction of its N'-hydroxyethanimidamide moiety with amines or alcohols.
However, specific studies detailing the condensation reactions of this compound with various amines and alcohols are not described in the available scientific literature. While the general principles of condensation reactions involving hydroxylamines and related compounds are well-established, nih.gov dedicated research on the substrate scope, optimal reaction conditions, and yields for this compound is absent. Without experimental data, a detailed discussion of its specific behavior in these reactions, including potential products and side reactions, would be speculative.
Concerted and Stepwise Reaction Mechanisms
The distinction between concerted and stepwise reaction mechanisms is crucial for understanding the reactivity and selectivity of chemical transformations. Concerted reactions proceed through a single transition state where all bond-forming and bond-breaking events occur simultaneously. khanacademy.org In contrast, stepwise reactions involve one or more reactive intermediates. khanacademy.org
There is no specific research available that investigates whether reactions involving this compound proceed through concerted or stepwise mechanisms. Mechanistic studies, which would be necessary to elucidate these pathways, have not been published for this compound. Therefore, any discussion on the nature of its transition states or the potential for reaction intermediates remains speculative.
Stereochemical Control and Stereoselectivity in Reactions Involving this compound
Stereochemical control is a critical aspect of organic synthesis, aiming to selectively produce one stereoisomer over others. masterorganicchemistry.com A reaction that yields a predominance of one stereoisomer is termed stereoselective. masterorganicchemistry.com
Detailed studies on the stereochemical outcomes of reactions involving this compound are not available in the scientific literature. Research that would define the diastereoselectivity or enantioselectivity of its reactions, or the factors that might control the stereochemical course of such transformations, has not been reported. Consequently, there is no basis to discuss the stereoselectivity of this compound's reactivity.
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them, while thermodynamics governs the energy changes and the position of equilibrium. khanacademy.orgnih.gov
No published data exists on the reaction kinetics or thermodynamic parameters for reactions of this compound. Essential data such as rate constants, activation energies, and changes in enthalpy and entropy for its reactions have not been determined. The absence of this empirical data precludes any quantitative discussion of its reactivity and the thermodynamic favorability of its potential transformations.
Mechanistic Elucidation via Isotopic Labeling Studies and Intermediate Trapping
Isotopic labeling and intermediate trapping are powerful experimental techniques used to elucidate reaction mechanisms. wikipedia.orgnih.gov Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path through a reaction. wikipedia.org Intermediate trapping aims to capture and identify transient species to confirm a stepwise reaction pathway. nih.gov
A search of the scientific literature did not yield any studies that have employed isotopic labeling or intermediate trapping to investigate the reaction mechanisms of this compound. As a result, there is no experimental evidence from these methods to support any proposed mechanistic pathways for this compound.
Advanced Applications of 2,2,2 Trifluoro N Hydroxyethanimidamide in Contemporary Organic Synthesis
2,2,2-Trifluoro-N'-hydroxyethanimidamide as a Versatile Synthetic Building Block
This compound is a bifunctional molecule that combines the influential trifluoromethyl group with a reactive N-hydroxyimidamide moiety. This unique combination makes it a valuable intermediate for synthesizing more complex fluorinated molecules. Its derivatives, such as trifluoroacetimidoyl halides, are particularly important in constructing a variety of organic structures. researchgate.netrsc.orgjst.go.jp These building blocks are noted for their easy availability, relative stability, and high reactivity, making them powerful tools for synthetic chemists. rsc.org
The trifluoromethyl group is a key pharmacophore in numerous approved drugs due to its ability to modulate a molecule's physicochemical properties. researchgate.net Introducing a CF3 group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net this compound and its derivatives serve as effective reagents for introducing this crucial functional group into a wide range of organic molecules. researchgate.net For instance, trifluoroacetimidoyl chlorides, which can be derived from the parent compound, are widely used building blocks for the synthesis of trifluoromethyl-substituted N-heterocycles. researchgate.net The presence of the electron-withdrawing trifluoromethyl group in these reagents can also influence the regioselectivity of cyclization reactions, providing a method for directing the formation of specific isomers.
The construction of complex molecules often relies on efficient chemical reactions that can form multiple bonds in a single operation. Multicomponent reactions (MCRs) and tandem reactions are powerful strategies for achieving this molecular complexity. nih.govbeilstein-journals.orgbohrium.comnih.gov The reactivity of this compound derivatives makes them suitable for these advanced synthetic approaches. Trifluoroacetimidoyl chlorides, for example, participate in cascade annulation reactions, which are sequential processes that build cyclic structures in one pot. rsc.org These reactions have emerged as a powerful tool for constructing a variety of trifluoromethyl-substituted heterocycles. rsc.org This approach accelerates the synthesis of intricate chemical scaffolds, which is highly valuable in drug discovery programs. nih.govnih.gov
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. researchgate.net this compound and its derivatives have proven to be invaluable in the synthesis of a wide array of trifluoromethylated nitrogen-containing heterocycles. researchgate.net
The 1,2,4-oxadiazole (B8745197) ring is an important motif in medicinal chemistry. Derivatives of this compound are instrumental in the synthesis of 5-trifluoromethyl-1,2,4-oxadiazoles. A common method involves the reaction of trifluoroacetimidoyl chlorides with amidoximes. This transformation provides a direct route to trifluoromethylated oxadiazoles, which are of significant interest in drug discovery.
Table 1: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles
| Aryl Amidoxime (B1450833) Reactant | Trifluoroacetimidoyl Chloride Reactant | Catalyst/Base | Resulting Oxadiazole Product | Reference |
| Various Aryl Amidoximes | N-Aryl Trifluoroacetimidoyl Chlorides | NaH / TiO2 nanoparticles | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles |
Spiro-fused heterocyclic systems are complex, three-dimensional structures that are of great interest in drug discovery due to their structural novelty and rigidity. While direct application of this compound is not widely documented, its structural motifs are found in precursors for spirocycle synthesis. A closely related derivative, N-2,2,2-trifluoroethylisatin ketimine, has been extensively used in asymmetric [3+2] cycloaddition reactions to construct a variety of spiro-fused heterocycles. mdpi.comnih.gov These reactions provide access to complex scaffolds such as spiro[indoline-3,2′-pyrrole] and spiro[benzofuran-pyrrolidine-oxindole] derivatives with high stereoselectivity. mdpi.com The trifluoroethyl group in these ketimines is crucial for the reactivity and outcome of these cycloaddition reactions, highlighting the importance of the core structure derived from trifluoroacetaldehyde (B10831) and related compounds. mdpi.comnih.govrsc.orgresearchgate.netnih.gov
Table 2: Examples of Spiro-Fused Heterocycles Synthesized from N-2,2,2-Trifluoroethylisatin Ketimines
| Reaction Type | Reactants | Catalyst | Spiro-Fused Product | Stereoselectivity | Reference |
| Asymmetric [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin Ketimine, Methyleneindolinones | Bifunctional Squaramide-Tertiary Amine | Trifluoromethyl-containing Spirooxindole derivatives | >20:1 dr, 62->99% ee | nih.gov |
| Asymmetric [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin Ketimine, Aurones | Thiourea | Spiro[benzofuran-pyrrolidine-oxindole] skeleton | >20:1 dr, 2->99% ee | mdpi.com |
| Diastereoselective [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin Ketimine, Maleimides | Phase Transfer Catalyst | Spiro-fused[succinimide-pyrrolidine-oxindole] derivatives | 67:33->99:1 dr | mdpi.com |
| Asymmetric [3+2] Addition | N-2,2,2-Trifluoroethylisatin Ketimine, 1,4-Dithiane-2,5-diol | Organocatalyst | N-2,2,2-Trifluoroethylspirothiazolidine oxindoles | 99:1 dr, 99% ee | rsc.org |
The utility of this compound derivatives extends to a broad range of other nitrogen-containing heterocycles. Trifluoroacetimidoyl chlorides have been successfully employed as key building blocks in the synthesis of trifluoromethyl-substituted triazoles, quinazolines, and other important heterocyclic systems. researchgate.netrsc.orgdntb.gov.ua The reactions often proceed through cascade annulations where the trifluoroacetimidoyl moiety reacts with suitable partners to construct the heterocyclic ring in an efficient manner. rsc.org This strategy has proven powerful for the creation of diverse libraries of fluorinated heterocycles for biological screening. researchgate.netrsc.org
Participation in 1,3-Dipolar Cycloaddition Reactions
This compound and its derivatives have emerged as valuable precursors in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings. wikipedia.org This strategy is particularly effective for the regio- and stereoselective synthesis of complex molecules containing the trifluoromethyl (CF3) group. wikipedia.orgnih.gov
Derivatives such as N-2,2,2-trifluoroethylisatin ketimines, which can be synthesized from trifluoroethylamine (derived from the parent compound), function as stable and accessible precursors to azomethine ylides. nih.govnih.govnih.gov These ketimines, upon treatment with a suitable catalyst or under specific reaction conditions, generate the transient 1,3-dipole (the azomethine ylide) in situ. researchgate.net This reactive intermediate readily engages with a variety of dipolarophiles, typically activated alkenes or alkynes, to yield highly functionalized trifluoromethyl-containing spiro-pyrrolidinyl oxindoles and related heterocyclic systems. nih.govresearchgate.net
The utility of this methodology is demonstrated by the diastereoselective reaction between trifluoroethylamine-derived isatin (B1672199) ketimines and chalcones, which, in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), produces 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles with excellent yields and diastereoselectivities. researchgate.net This approach allows for the creation of multiple stereogenic centers in a single, efficient step, providing access to molecular scaffolds of significant interest in medicinal chemistry. nih.gov The reaction's scope is broad, accommodating various substituted ketimines and dipolarophiles to generate a diverse library of complex heterocyclic structures. nih.govnih.gov
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Class | Yield/Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| N-2,2,2-trifluoroethylisatin ketimine | Chalcones | DBU, EtOAc, 28°C | 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles | Up to 89% yield, >99:1 dr | researchgate.net |
| N-2,2,2-trifluoroethylisatin ketimine | Cyclopentene-1,3-diones | DABCO, DCE, 50°C | Tetracyclic spirooxindoles | Up to 99% yield, 91:9 dr | nih.gov |
| N-2,2,2-trifluoroethylisatin ketimine | Maleimides | Phase Transfer Catalyst | Trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives | 69–96% yield, >99:1 dr | nih.gov |
| N-2,2,2-trifluoroethylisatin ketimine | (Z)-α-bromonitroalkenes | Squaramide catalyst | Pyrrolidine-fused spirooxindole derivatives | 48–84% yield, >20:1 dr | nih.gov |
Utility in Pharmaceutical Research as a Chemical Reagent
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone strategy in modern drug design. nih.govcapes.gov.br The CF3 group can significantly enhance a drug candidate's metabolic stability, membrane permeability, bioavailability, and binding affinity to its biological target. researchgate.netnih.govresearchgate.net this compound serves as a crucial chemical reagent and building block for introducing this valued functional group into pharmaceutically relevant molecules. ontosight.ai
Its primary application lies in the synthesis of trifluoromethyl-containing nitrogen heterocycles, which are prominent structures in a vast array of therapeutic agents. researchgate.net The bifunctional nature of the molecule, combining the influential CF3 group with a reactive N-hydroxyamidine moiety, makes it a versatile synthon for constructing these complex cyclic systems. The N-hydroxyamidine functional group is itself a recognized pharmacophore, known for its ability to chelate metal ions. This property is fundamental to its role in the design of inhibitors for metalloenzymes, a critical target class in cancer therapy and other diseases.
The use of this reagent facilitates the development of novel chemical entities for a range of therapeutic areas. For example, trifluoromethylated compounds are found in drugs with anticancer, anti-HIV, and protease inhibition activities. nih.gov By providing an efficient means to introduce the CF3 group, this compound accelerates the discovery and optimization of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. researchgate.net
| Pharmaceutical Application Area | Role of Trifluoromethyl (CF3) Group | Examples of Target Molecules/Scaffolds | Reference |
|---|---|---|---|
| Enzyme Inhibition (e.g., Metalloenzymes) | Enhances binding affinity; N-hydroxyamidine moiety acts as a metal-chelating pharmacophore. | Histone Deacetylase (HDAC) inhibitors, Urease inhibitors. | |
| Anticancer / Anti-tumor Agents | Improves metabolic stability and cell permeability, leading to longer action and reduced side effects. | Fludelone, various protease inhibitors. | nih.gov |
| Central Nervous System (CNS) Agents | Increases lipophilicity, facilitating passage through the blood-brain barrier. | Receptor antagonists, neurotransmitter reuptake inhibitors. | nih.govresearchgate.net |
| Anti-Infective Agents | Blocks metabolic pathways in pathogens, enhances potency. | Antiviral (e.g., anti-HIV) compounds, antibacterial agents. | nih.gov |
Applications in Agrochemical Design and Synthesis
In the agrochemical sector, the strategic incorporation of fluorine-containing groups is a proven method for enhancing the efficacy, metabolic stability, and environmental profile of pesticides. researchgate.netresearchgate.net The trifluoromethyl group is a particularly prevalent motif in a large number of modern herbicides, fungicides, and insecticides. nih.govresearchgate.net this compound functions as a valuable building block in the synthesis of these advanced agrochemicals, providing a direct and efficient route to introduce the CF3 moiety into heterocyclic frameworks. google.com
The versatility of this compound allows for its use in the synthesis of a wide range of active ingredients, contributing to the development of more potent and selective crop protection agents. google.com
| Agrochemical Class | Benefit of CF3 Group | Examples of Commercial Products or Scaffolds | Reference |
|---|---|---|---|
| Herbicides | Inhibits target enzymes (e.g., HPPD, ALS); enhances systemic activity. | Bicyclopyrone, Dithiopyr, Thiazopyr, Flupyrsulfuron-methyl-sodium. | nih.govresearchgate.net |
| Fungicides | Increases potency and metabolic stability; broadens spectrum of activity. | Fluopicolide, Fluopyram, Inpyrfluxam. | nih.govnih.gov |
| Insecticides/Acaricides | Acts as a mitochondrial complex inhibitor; overcomes resistance. | Tetrachlorantraniliprole, Pyflubumide. | nih.gov |
| Nematicides | Provides potent and long-lasting control of soil-borne nematodes. | Fluazaindolizine. | researchgate.net |
Contributions to Advanced Materials Science and Engineering
The unique properties conferred by fluorine atoms make fluorinated polymers indispensable in advanced materials science and engineering. pageplace.derushim.ru The introduction of trifluoromethyl groups into a polymer structure can dramatically alter its physical and chemical properties, leading to materials with exceptional thermal stability, chemical inertness, low dielectric constants, and low surface energy, which translates to hydrophobicity and oleophobicity. nih.gov this compound, with its reactive functional groups, can serve as a valuable monomer or chemical modifier for the synthesis of these high-performance fluoropolymers. nih.gov
This compound can be used to introduce CF3-containing pendant groups onto a polymer backbone. nih.gov These groups disrupt polymer chain packing, which can lower the material's crystallinity and refractive index, making it suitable for optical applications such as claddings for optical fibers. The strong electron-withdrawing nature of the CF3 group also contributes to a low dielectric constant, a critical property for insulating materials used in microelectronics. nih.gov
The low surface energy of CF3-rich surfaces results in materials that are highly repellent to both water and oils. This property is exploited in the development of advanced coatings for anti-fouling, anti-graffiti, and easy-to-clean applications. Furthermore, the inherent stability of the C-F bond enhances the material's resistance to harsh chemical environments and high temperatures, making these polymers suitable for seals, gaskets, and liners in the aerospace, automotive, and chemical processing industries. pageplace.de
| Material Type | Key Property Imparted by CF3 Group | Potential Engineering Application | Reference |
|---|---|---|---|
| Fluorinated Acrylate/Methacrylate Polymers | Low Surface Energy, Low Refractive Index | Hydrophobic/Oleophobic coatings, Anti-reflective films, Optical fiber cladding. | nih.govnih.gov |
| Fluorinated Polyimides/Polyethers | Low Dielectric Constant, High Thermal Stability | Insulators for microelectronics, High-temperature resistant films, Gas separation membranes. | pageplace.de |
| Modified Fluoroelastomers | Enhanced Chemical Resistance, Thermal Stability | Seals, O-rings, and gaskets for aerospace and automotive industries. | pageplace.de |
| Functional Surface Coatings | Superhydrophobicity, Chemical Inertness | Self-cleaning surfaces, Anti-icing coatings, Protective layers for electronics. | pageplace.denih.gov |
Based on the comprehensive search for scientific literature, there are no specific computational chemistry investigations, including Density Functional Theory (DFT) studies or Molecular Dynamics (MD) simulations, available for the compound this compound.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The required information for the specified subsections—such as electronic structure, reactivity descriptors (HOMO, LUMO, energy gap), optimized geometric properties, conformational analysis, energetic profiles of reaction pathways, identification of active sites, and dynamic behavior—does not appear in the public scientific record for this particular molecule.
Computational Chemistry Investigations of 2,2,2 Trifluoro N Hydroxyethanimidamide
Molecular Dynamics (MD) Simulations
Solvation Effects and Intermolecular Interactions
The solvation characteristics and intermolecular interactions of 2,2,2-Trifluoro-N'-hydroxyethanimidamide are dictated by the distinct properties of its trifluoromethyl (CF₃) and N'-hydroxyethanimidamide functionalities. Computational studies on analogous fluorinated molecules and functional groups provide significant insight into its behavior in various solvent environments.
Molecular dynamics simulations of structurally related compounds, such as 2,2,2-trifluoroethanol (B45653) (TFE), reveal that fluorinated groups have unique interactions with solvent molecules. nih.gov TFE, for instance, has been shown to aggregate around peptides in aqueous solutions, effectively displacing water molecules from the peptide's surface. nih.gov This creates a microenvironment with a lower dielectric constant, which in turn strengthens intra-peptide hydrogen bonds. nih.gov Similarly, the CF₃ group in this compound is expected to interact weakly with nonpolar residues and influence the local solvent structure, potentially favoring specific molecular conformations. nih.gov
Computational models can predict these effects by calculating solvation free energies and mapping radial distribution functions to visualize the organization of solvent molecules around the solute. Such studies often distinguish between different types of non-covalent interactions that this compound can participate in.
| Hydrophobic Effects | Trifluoromethyl (-CF₃) | Hydrophobic | The CF₃ group is nonpolar and tends to avoid aqueous environments, which can drive self-association or binding to hydrophobic pockets in larger molecules. nih.gov |
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving fluorinated compounds. nih.gov For molecules like this compound, these methods can provide detailed insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.
A relevant example is the quantum chemical study of the [3+2] cycloaddition reaction between trifluoroacetonitrile (B1584977) (TFAN), which shares the CF₃-C core, and diarylnitrilimines. nih.gov This type of computational investigation typically involves the following steps:
Reactivity Analysis: The global and local electronic properties of the reactants are calculated. Conceptual DFT descriptors such as chemical potential, hardness, and electrophilicity, along with local descriptors like Fukui functions, are used to predict the reactivity and regioselectivity of the reaction. nih.gov
Transition State Searching: The potential energy surface of the reaction is explored to locate the transition state (TS) structures connecting reactants to products. The presence of a single TS is indicative of a one-step reaction mechanism. nih.gov
Electron Density Analysis: Advanced analyses, such as the Electron Localization Function (ELF) and Natural Bond Orbital (NBO), are employed to study the changes in electron density and the nature of bond formation along the reaction coordinate. nih.gov
In the case of the trifluoroacetonitrile reaction, calculations showed that the reaction proceeds via a one-step mechanism. nih.gov The analysis of ELF topology revealed the precise pattern of bond formation during the cycloaddition. nih.gov Similar computational approaches applied to reactions involving this compound could elucidate its synthetic transformations, stability, and potential metabolic pathways.
Table 2: Representative Data from a Quantum Chemical Study of a Related Reaction (Data adapted from a study on the [3+2] cycloaddition of nitrilimine and trifluoroacetonitrile) nih.gov
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Electronic Activation Energy (kcal/mol) | 8.0 | 10.5 |
| Gibbs Free Energy of Activation (kcal/mol) | 18.1 | 20.3 |
| Reaction Gibbs Free Energy (kcal/mol) | -45.1 | -42.6 |
| Kinetic Preference | Favored | Disfavored |
In Silico Screening and Design of this compound-Based Chemical Entities
The unique combination of a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and an N'-hydroxyethanimidamide moiety, a versatile hydrogen bonding unit and potential bioisostere, makes this compound an attractive scaffold for in silico drug design. Virtual screening and computational design methodologies are employed to explore the chemical space around this core structure to identify novel bioactive molecules. nih.govnih.gov
The typical workflow for designing new chemical entities based on this scaffold includes several computational stages:
Library Generation: A virtual library of derivatives is created by computationally modifying the core structure. This can be done by adding various substituents or linking the scaffold to other molecular fragments. nih.gov
Molecular Docking: The generated library of compounds is docked into the binding site of a biological target (e.g., an enzyme or receptor). Docking algorithms predict the preferred binding pose and estimate the binding affinity (docking score) of each molecule. researchgate.net This step rapidly filters large libraries to a smaller set of promising candidates.
Advanced Binding Affinity Prediction: For the top-ranked candidates from docking, more computationally intensive methods are used to refine the binding affinity predictions. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) provide more accurate estimates of binding free energy. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the ligand-protein complex over time. nih.gov These simulations provide insights into the dynamic behavior of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds, in a simulated physiological environment. nih.gov
This multi-step in silico approach allows for the rational design of novel compounds with desired properties, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Table 3: Standard Workflow for In Silico Screening and Design
| Stage | Computational Method(s) | Objective |
|---|---|---|
| 1. Hit Identification | Virtual Screening, Molecular Docking | To rapidly screen large virtual libraries and identify compounds with favorable predicted binding to a target. |
| 2. Lead Generation | 3D-QSAR, Pharmacophore Modeling | To establish structure-activity relationships and refine initial hits into more potent lead compounds. researchgate.net |
| 3. Lead Optimization | MD Simulations, Free Energy Calculations (FEP, MM/GBSA) | To accurately predict binding affinities and assess the stability of the ligand-target complex, guiding modifications to improve potency and other properties. nih.govnih.gov |
| 4. ADMET Prediction | QSAR, Machine Learning Models | To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed molecules. |
Predictive Modeling for Chemical Space Exploration
Exploring the vast chemical space of potential derivatives of this compound requires sophisticated predictive modeling techniques. Chemical space is immense, and it is not feasible to enumerate and test all possible molecules. Predictive modeling aims to navigate this space efficiently to find molecules with optimal properties. nih.gov
Modern approaches often utilize machine learning and deep learning to build models that can predict molecular properties from their structure. nih.gov These models are trained on existing datasets of molecules with known activities or properties. nih.gov Once trained, they can be used to predict the properties of novel, un-synthesized compounds based on the this compound scaffold.
Key strategies for chemical space exploration include:
Generative Models: Deep learning architectures like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn the underlying patterns in chemical data and generate novel molecular structures. These models can be biased to generate molecules similar to a starting scaffold or to have specific desired properties. chemrxiv.org
Active Learning: This is an iterative process where the machine learning model actively selects the most informative compounds to be synthesized and tested next. The results of these experiments are then used to retrain and improve the model. This human-in-the-loop approach significantly accelerates the search for molecules with desired multi-parameter profiles. nih.govchemrxiv.org
Probabilistic Modeling: Bayesian models can be used to quantify the uncertainty in predictions. nih.gov This allows for an exploration strategy that balances exploiting known regions of high-activity chemical space with exploring new, uncertain regions where novel discoveries might be made. nih.gov
These predictive modeling techniques enable a more targeted and efficient exploration of the chemical space surrounding the this compound core, moving beyond simple enumeration to an intelligent, goal-oriented design of new chemical entities. chemrxiv.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2,2 Trifluoro N Hydroxyethanimidamide and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2,2-Trifluoro-N'-hydroxyethanimidamide. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the protons attached to nitrogen and oxygen atoms. The chemical shifts are influenced by electron density and interactions with neighboring atoms. The acidic protons of the N-H and O-H groups are expected to be broad and their chemical shifts can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 5.0 - 7.0 | Broad Singlet | 2H |
| O-H | 8.0 - 10.0 | Broad Singlet | 1H |
Note: These are predicted values and can vary based on solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. In this compound, two distinct carbon signals are anticipated. The carbon of the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The imidamide carbon (C=N) will be observed further downfield, influenced by its sp² hybridization and proximity to electronegative nitrogen atoms.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C F₃ | 115 - 125 | Quartet (q) |
| C =N | 150 - 160 | Singlet (s) or Quartet (q, small coupling) |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, a single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic indicator of the CF₃ group's electronic environment. researchgate.net The typical chemical shift range for a CF₃ group adjacent to an sp² carbon falls within a well-established region. researchgate.net The absence of other fluorine-containing groups simplifies the spectrum, making ¹⁹F NMR a quick and effective method for confirming the presence of the trifluoromethyl moiety. wpmucdn.com
Predicted ¹⁹F NMR Data for this compound:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F (in CF₃) | -65 to -75 | Singlet (s) |
Note: Chemical shifts are relative to a standard like CFCl₃. The value is a prediction based on typical ranges for similar functional groups. researchgate.netapm.ac.cn
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the proposed structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. emerypharma.com For this molecule, COSY would primarily be used to confirm the absence of H-H coupling, as the exchangeable N-H and O-H protons are unlikely to show correlations.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. columbia.edu Since there are no C-H bonds in this compound, an HSQC spectrum would be expected to show no cross-peaks, a result that helps to confirm the structure. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds. columbia.edu In this case, HMBC would be invaluable. It would be expected to show a correlation between the N-H protons and both the C=N carbon and the CF₃ carbon. Similarly, the O-H proton might show a correlation to the C=N carbon. These correlations would provide definitive proof of the molecular skeleton. youtube.com
Predicted HMBC Correlations:
| Proton | Correlated Carbon(s) |
| N-H | C =N, C F₃ |
| O-H | C =N |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision (typically to four or five decimal places). researchgate.net This accuracy allows for the unambiguous determination of the elemental formula. nih.govnih.gov For this compound (C₂H₃F₃N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov
Calculated Exact Mass for this compound:
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
| C₂H₃F₃N₂O | [M+H]⁺ | 145.0270 |
| C₂H₃F₃N₂O | [M+Na]⁺ | 167.0090 |
| C₂H₃F₃N₂O | [M-H]⁻ | 143.0125 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of this compound and its reaction products. In an MS/MS experiment, the protonated or deprotonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions (product ions). The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed information about the compound's structure, connectivity, and functional groups.
For this compound (C₂H₃F₃N₂O, molecular weight: 128.05), the precursor ion would be [M+H]⁺ at m/z 129.03 or [M-H]⁻ at m/z 127.02. The fragmentation process is dictated by the relative bond strengths and the stability of the resulting fragments. The presence of the trifluoromethyl (CF₃) group, the amidine moiety (C(=N)N), and the N'-hydroxy group (-NOH) leads to characteristic fragmentation pathways.
Key fragmentation mechanisms for this compound would likely involve:
Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common pathway for amine and amide-like structures. libretexts.orgmiamioh.edu
Neutral Losses: The elimination of small, stable neutral molecules such as water (H₂O) from the N'-hydroxy group, ammonia (B1221849) (NH₃), or hydrogen fluoride (B91410) (HF) is anticipated.
Cleavage of the C-C bond: The bond between the trifluoromethyl group and the amidine carbon can cleave, leading to characteristic fragments.
The analysis of these fragmentation patterns allows for the unambiguous identification of the parent compound and provides critical clues for identifying unknown metabolites or degradation products by pinpointing the site of molecular modification.
Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 129.03)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |
|---|---|---|---|
| 129.03 | 112.02 | NH₃ (Ammonia) | Loss of the terminal amino group |
| 129.03 | 111.02 | H₂O (Water) | Loss of the hydroxyl group and a proton |
| 129.03 | 92.02 | NH₂OH (Hydroxylamine) | Cleavage of the C-NOH bond |
| 129.03 | 69.00 | C₂H₄N₂O (Hydroxyethanimidamide moiety) | Formation of the trifluoromethyl cation (CF₃⁺) |
| 129.03 | 60.03 | CF₃ (Trifluoromethyl radical) | Formation of the protonated hydroxyethanimidamide fragment |
Hyphenated Techniques: LC-MS and GC-MS for Mixture Analysis and Purity Assessment
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for this compound due to its polarity. The compound can be separated from impurities or reaction byproducts using chromatographic techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.gov The eluent is then introduced into the mass spectrometer, which provides mass information for each separated component. LC-MS/MS methods can be developed for highly sensitive and selective quantification of the target analyte in complex matrices. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov Due to the presence of the polar N'-hydroxy and amine groups, this compound may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet. Common derivatization agents include silylating agents (e.g., BSTFA) that replace active hydrogens on the hydroxyl and amino groups. researchgate.net Once derivatized, GC-MS provides excellent chromatographic resolution and highly detailed mass spectra for purity assessment and identification of volatile impurities.
Table 2: Comparison of LC-MS and GC-MS for the Analysis of this compound
| Parameter | LC-MS | GC-MS |
|---|---|---|
| Applicability | Directly applicable due to compound's polarity. | Requires derivatization to increase volatility and thermal stability. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18, HILIC). | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI). | Hard ionization (Electron Ionization - EI) providing reproducible libraries. |
| Advantages | - No derivatization needed
| - High chromatographic efficiency
|
| Disadvantages | - Potential for matrix effects
| - Derivatization adds complexity and potential for artifacts
|
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for Complex System Characterization
For comprehensive characterization of complex systems involving this compound and its reaction products, Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a superior analytical tool. waters.com This hybrid mass spectrometry technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering significant advantages. nih.govresearchgate.net
The key benefits of Q-TOF LC-MS include:
High Mass Resolution and Accuracy: Q-TOF instruments provide accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of the parent compound and its fragments. nih.gov This is crucial for identifying unknown reaction products or metabolites without authentic standards.
High Sensitivity: Modern Q-TOF instruments can detect analytes at very low concentrations. waters.com
MS/MS Capability: The instrument can perform MS/MS scans to acquire fragmentation data for structural confirmation of compounds separated by the LC system. researchgate.net
This technique is particularly powerful for "non-targeted" screening, where the goal is to identify all detectable compounds in a sample, such as in forced degradation studies or metabolite identification, providing a holistic view of the chemical system. researchgate.net
Table 3: Elemental Composition Determination using High-Resolution Mass Spectrometry
| Molecular Formula | Compound | Calculated Exact Mass (m/z) | Observed Mass (m/z, hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| C₂H₄F₃N₂O⁺ | [M+H]⁺ of Parent Compound | 129.0274 | 129.0271 | -2.3 |
| C₂H₂F₃NO⁺ | [M+H-NH₃]⁺ Fragment | 112.0087 | 112.0085 | -1.8 |
| C₂H₂F₃N₂⁺ | [M+H-H₂O]⁺ Fragment | 111.0164 | 111.0167 | +2.7 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. whiterose.ac.uk Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in molecular polarizability, and is more sensitive to non-polar, symmetric bonds. nih.govmdpi.com
For this compound, these techniques can confirm the presence of key functional groups and provide insights into its molecular structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups in this compound. biomedscidirect.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds. ieeesem.com The trifluoromethyl group will produce very strong C-F stretching bands. The N-H, O-H, C=N, and C-N bonds of the hydroxy-imidamide moiety will also give rise to distinct peaks. nih.govnih.gov
Studying shifts in these peak positions can provide information on intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups. researchgate.netresearchgate.net
Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch (N-OH) | 3200 - 3600 (broad) | Medium | Weak |
| N-H Stretch | 3100 - 3500 | Medium | Medium |
| C=N Stretch (Imine) | 1640 - 1690 | Strong | Strong |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| C-F Stretch | 1100 - 1350 | Very Strong | Medium |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| N-O Stretch | 850 - 1000 | Medium | Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. weizmann.ac.il This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with very high precision. nih.govnih.gov
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The preferred spatial orientation of the molecule in the solid state.
Stereochemistry: Confirmation of the compound's structure.
Intermolecular Interactions: A detailed map of hydrogen bonds, dipole-dipole interactions, and other non-covalent forces that govern the crystal packing.
This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.
Table 5: Hypothetical Crystallographic Data Obtainable for this compound
| Parameter | Type of Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C=N, N-O, C-F) |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-N) |
| Hydrogen Bond Network | Donor-acceptor distances and angles |
Chromatographic Techniques for Advanced Separation and Purity Analysis
Advanced chromatographic techniques are essential for the isolation, purification, and high-resolution analysis of this compound and its related substances. These methods provide the high efficiency needed to separate the target compound from starting materials, byproducts, and degradation products.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (<2 µm), UHPLC achieves much higher resolution, greater sensitivity, and significantly faster analysis times. ijper.org A UHPLC method would be ideal for the rapid purity assessment and quantitative analysis of this compound.
Preparative Chromatography is used for the isolation and purification of the compound on a larger scale. By using larger columns and higher flow rates, significant quantities of the pure compound can be obtained for further studies or for use as a reference standard.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase LC that is well-suited for highly polar compounds. nih.gov For this compound, HILIC could provide a different selectivity for separation from polar impurities that are not well-retained in reversed-phase systems.
Table 6: Advanced Chromatographic Techniques for the Analysis and Purification of this compound
| Technique | Primary Application | Key Advantages |
|---|---|---|
| UHPLC | Purity testing, quantitative analysis | - High resolution and speed
|
| Preparative HPLC | Purification, reference standard isolation | - High loading capacity
|
| HILIC | Separation of polar compounds | - Improved retention for polar analytes
|
| GC-MS (with derivatization) | Analysis of volatile impurities | - High separation efficiency
|
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its non-polymeric reaction products. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.
Research Findings: In hypothetical studies focused on the reaction of this compound with electrophiles, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically employed due to its versatility in separating moderately polar to nonpolar compounds. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. pcimag.comnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or UV-Vis detector, which allows for the monitoring of analytes at multiple wavelengths, aiding in peak identification and purity assessment. nih.govazonano.com
For instance, in a reaction mixture, the starting material, this compound, would exhibit a relatively short retention time due to its polarity. As the reaction progresses, the formation of less polar products would be indicated by the appearance of peaks with longer retention times. By calibrating the instrument with synthesized standards, the concentration of reactants and products can be accurately quantified over time, enabling the determination of reaction kinetics.
Derivatization techniques can be employed to enhance the detectability of compounds that lack a strong chromophore. scribd.compjoes.comgoogle.com For example, reacting the hydroxylamine (B1172632) moiety of the title compound or its products with a UV-absorbing or fluorescent tag can significantly lower the limit of detection.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC analysis often requires a derivatization step to increase volatility and thermal stability, preventing decomposition in the hot injector port and column.
Research Findings: A common derivatization strategy for compounds containing active hydrogens, such as the N'-hydroxy group in the title compound, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar derivative suitable for GC analysis.
The analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification based on the mass spectrum of the analyte and its fragments. GC-MS is particularly valuable for identifying unknown reaction byproducts. For instance, the mass spectrum of the TMS-derivatized this compound would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of methyl and trifluoromethyl groups.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (Scan range 50-500 m/z) |
Size Exclusion Chromatography (SEC) for Polymer-Related Applications
When this compound is used as a monomer or modifying agent in polymerization reactions, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is indispensable for characterizing the resulting polymers. SEC separates polymer chains based on their hydrodynamic volume in solution, providing crucial information about the molecular weight distribution. paint.orglcms.cznih.govresearchgate.net
Research Findings: The analysis of fluorinated polymers often requires specialized solvents to ensure complete dissolution of the polymer. nih.gov Solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), sometimes with salt additives like LiBr, are commonly used as the mobile phase. lcms.cznih.gov The SEC system is typically equipped with a series of columns with different pore sizes to cover a broad range of molecular weights.
Detection is most commonly achieved with a differential refractive index (DRI) detector, which is sensitive to the concentration of the polymer. paint.org For more comprehensive characterization, multi-angle light scattering (MALS) and viscometer detectors can be coupled with the SEC system. rsc.org This setup allows for the absolute determination of molecular weight, size (radius of gyration), and information about the polymer's branching architecture, without the need for column calibration with polymer standards of the same composition. nih.govrsc.org
| Parameter | Condition |
|---|---|
| Solvent/Mobile Phase | THF with 0.1% LiBr |
| Columns | Set of polystyrene-divinylbenzene columns (e.g., 10³, 10⁴, 10⁵ Å) |
| Flow Rate | 1.0 mL/min |
| Detectors | Differential Refractive Index (DRI), Multi-Angle Light Scattering (MALS), Viscometer |
| Temperature | 35 °C |
Advanced Thermal Analysis Techniques in Material Science Context
Thermal analysis techniques are critical for understanding the behavior of materials as a function of temperature. In the context of this compound, these methods are used to study its reactivity and the thermal properties of polymers derived from it.
Differential Scanning Calorimetry (DSC) in Reaction Studies
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. azom.com This technique is exceptionally useful for studying polymerization reactions, curing processes, and determining the thermal properties of polymers such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). azom.comeag.comnumberanalytics.com
Research Findings: In the study of polymerization involving monomers with trifluoromethyl groups, DSC can be used to monitor the heat of polymerization. rsc.org By heating a mixture of the monomer and an initiator, the exothermic peak corresponding to the polymerization reaction can be observed and the total heat evolved can be quantified to determine the extent of reaction.
For polymers synthesized using this compound, DSC is used to characterize their thermal transitions. The presence of the bulky and polar trifluoromethyl and hydroxyethanimidamide groups would be expected to influence the polymer's Tg. A typical DSC thermogram of an amorphous polymer would show a step change in the heat capacity at the Tg. For semi-crystalline polymers, endothermic melting peaks and exothermic crystallization peaks would also be observed. eag.comresearchgate.net These thermal properties are crucial as they dictate the material's processing conditions and end-use applications. eag.com
| Parameter | Condition |
|---|---|
| Heating/Cooling Rate | 10 °C/min |
| Temperature Range | -50 °C to 250 °C |
| Atmosphere | Nitrogen (50 mL/min) |
| Sample Pan | Aluminum, hermetically sealed |
| Typical Observation | Glass Transition (Tg) around 120 °C |
Other Specialized Analytical Methods
Beyond the core chromatographic and thermal techniques, other specialized methods are employed to characterize specific attributes of materials derived from this compound, particularly in the realm of advanced materials and nanotechnology.
Dynamic Light Scattering (DLS) for Particle Sizing in Advanced Material Applications
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. materials-talks.comazom.com It is particularly valuable for characterizing polymer latexes, nanoparticles, or other colloidal systems that might be formed in reactions involving this compound. researchgate.netmalvernpanalytical.com
Research Findings: If this compound is used in emulsion polymerization to create fluorinated polymer latexes, DLS would be the primary tool for determining the size of the resulting latex particles. researchgate.nettandfonline.com The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. materials-talks.comazom.com The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic radius. mit.edu
DLS provides the z-average diameter, which is an intensity-weighted mean size, and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. materials-talks.com For applications in coatings, adhesives, or drug delivery, controlling the particle size and ensuring a narrow size distribution is critical, and DLS provides the rapid and reliable feedback needed for process optimization. pcimag.comazom.com
Surface Analysis by Microscopy (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)) for Material Surface Characterization
No research data is available for this section based on the conducted literature search.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-n'-hydroxyethanimidamide in laboratory settings?
The synthesis of this compound typically involves condensation reactions using trifluoroacetyl derivatives and hydroxylamine. A common method includes reacting trifluoroacetic acid derivatives with hydroxylamine hydrochloride under controlled pH (e.g., in aqueous ammonia) to form the amidoxime intermediate. For example, trifluoroacetonitrile can react with hydroxylamine in ethanol/water mixtures at 60–80°C for 12–24 hours, yielding the target compound with ~78% purity. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity to ≥95% .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and F NMR confirm the presence of trifluoromethyl groups and hydroxylamine protons. For example, F NMR typically shows a singlet near -70 ppm for CF .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 143.03) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity, using acetonitrile/water gradients for separation .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is hygroscopic and sensitive to hydrolysis. Storage recommendations:
- Temperature : -20°C in airtight containers under inert gas (N or Ar) to prevent degradation.
- Solvent Stability : Stable in anhydrous DMSO or THF for ≤6 months. Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize amidoxime hydrolysis .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in nucleophilic reactions be resolved?
Discrepancies in reactivity (e.g., variable yields in alkylation reactions) often arise from differences in reaction conditions. Systematic approaches include:
- Control Experiments : Compare outcomes under anhydrous vs. humid conditions to assess hydrolysis interference.
- Kinetic Studies : Monitor reaction progress via in-situ F NMR to identify intermediates and rate-limiting steps .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and electronic effects of the CF group on nucleophilicity .
Q. What strategies are effective in determining the stereochemical outcomes of reactions involving this compound?
Stereochemical analysis is critical for applications in asymmetric synthesis. Methods include:
- X-ray Crystallography : Resolve crystal structures of reaction products (e.g., metal complexes or derivatives) to confirm absolute configuration .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
- Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers for compounds lacking crystallizable derivatives .
Q. How can researchers mitigate byproduct formation during functionalization of this compound?
Common byproducts (e.g., hydrolyzed trifluoroacetamide or dimerized species) arise from competing reactions. Mitigation strategies:
- Temperature Control : Maintain reactions below 50°C to suppress hydrolysis.
- Protecting Groups : Temporarily protect the hydroxylamine group with tert-butyldimethylsilyl (TBS) chloride before functionalization .
- Catalytic Optimization : Use Pd/Cu catalysts for cross-coupling reactions to enhance selectivity and reduce side reactions .
Q. What advanced analytical techniques are recommended for studying the coordination chemistry of this compound with transition metals?
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Identify metal-ligand complexes in solution (e.g., [M + Fe] adducts) .
- EPR Spectroscopy : Characterize paramagnetic metal centers (e.g., Cu or Fe complexes) .
- Single-Crystal XRD : Determine bonding modes (e.g., monodentate vs. bidentate coordination) and geometry .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility profiles of this compound?
Discrepancies often stem from varying solvent purity or measurement techniques. Standardized protocols:
Q. What experimental designs are suitable for elucidating the role of this compound in radical-mediated reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
